3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Catalog No.
S1550324
CAS No.
167957-82-6
M.F
C8H14BF4NO
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-iu...

CAS Number

167957-82-6

Product Name

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate

Molecular Formula

C8H14BF4NO

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1

InChI Key

OQWBIJIVBQFEOW-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
  • Medicinal Chemistry: The presence of the heterocyclic rings (oxazolo and azepine) suggests potential for exploring this compound as a scaffold for drug discovery. These ring systems are found in various bioactive molecules with diverse functionalities .
  • Material Science: The cationic nature of the molecule (3,5,6,7,8,9-hexahydro-OXA) due to the -ium charge indicates it could be useful in the development of ionic liquids or cationic polymers for various applications .

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate is a chemical compound characterized by its unique structure and properties. It is a quaternary ammonium salt with the molecular formula C8H14BF4NOC_8H_{14}BF_4NO and a molecular weight of approximately 227.007 g/mol. This compound features a bicyclic structure that includes an oxazolo and azepin moiety, contributing to its potential reactivity and biological activity .

Typical for iminium salts. These include:

  • Nucleophilic attacks: The positive charge on the nitrogen in the azepin ring can be targeted by nucleophiles, leading to substitution reactions.
  • Formation of derivatives: The tetrafluoroborate anion can facilitate the formation of various derivatives through reactions with different nucleophiles or electrophiles.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements typical of cyclic iminium compounds.

The synthesis of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate typically involves:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate precursors such as amines and aldehydes or ketones.
  • Quaternization: The final step often involves the reaction of the bicyclic amine with a tetrafluoroboric acid source to form the tetrafluoroborate salt.

These methods are crucial for obtaining pure and functional forms of the compound for further applications .

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its properties could be harnessed in developing new materials or coatings with specific functionalities.

The versatility of this compound makes it a candidate for diverse applications in research and industry.

Interaction studies involving 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate focus on its behavior in biological systems and its interactions with other molecules. Research may include:

  • Binding studies: To determine how this compound interacts with proteins or enzymes.
  • Reactivity assessments: Evaluating how it reacts with various nucleophiles or electrophiles in synthetic pathways.

Understanding these interactions is vital for elucidating its potential uses and mechanisms of action.

Several compounds share structural similarities with 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate. Here are some notable examples:

Compound NameStructureKey Features
1-Methylpyrrolidinyl tetrafluoroborateStructureExhibits neuroactive properties; used in drug formulations
1-Azabicyclo[2.2.2]octane tetrafluoroborateStructureKnown for its stability and use in organic synthesis
1-Benzylpiperidinium tetrafluoroborateStructureDisplays significant antimicrobial activity

Uniqueness

The uniqueness of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate lies in its specific bicyclic structure that combines features from both oxazole and azepine rings. This combination may confer distinct reactivity patterns and biological activities not observed in other similar compounds.

The compound 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate represents a quaternary ammonium salt comprising a bicyclic cationic core paired with a tetrafluoroborate counterion [19]. The molecular formula is established as C₈H₁₄BF₄NO, with a molecular weight of 227.01 daltons [19] [20]. The structural representation reveals a saturated bicyclic system where the positive charge is localized on the nitrogen atom of the azepine ring, forming the azepin-4-ium cation [19].

The chemical structure can be described through its Simplified Molecular Input Line Entry System representation as FB-(F)F.[N+]12=C(OCC2)CCCCC1, indicating the ionic nature of the compound with the tetrafluoroborate anion and the oxazolo-azepine cation [19]. The International Chemical Identifier provides additional structural detail: InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1, confirming the charge distribution and atomic connectivity [19].

PropertyValue
Molecular FormulaC₈H₁₄BF₄NO [19]
Molecular Weight227.01 g/mol [19] [20]
Chemical Abstracts Service Number167957-82-6 [19] [20]
International Chemical Identifier KeyOQWBIJIVBQFEOW-UHFFFAOYSA-N [19]

The cationic portion consists of eight carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one oxygen atom, while the anionic tetrafluoroborate component contains one boron atom and four fluorine atoms [19]. This ionic compound exhibits structural complexity through its fused ring system, which combines oxazole and azepine moieties in a specific geometric arrangement [1] [2].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate, which follows established nomenclature conventions for fused heterocyclic systems [19] [21]. The naming system reflects the structural hierarchy where the oxazolo ring is fused to the azepine ring system at specific positions [8] [25].

According to International Union of Pure and Applied Chemistry nomenclature rules for fused ring systems, the prefix "hexahydro" indicates the saturation state of the bicyclic structure, meaning six additional hydrogen atoms are present compared to the fully unsaturated analog [8] [9]. The positional descriptor "3,2-a" specifies the fusion pattern between the oxazole and azepine rings, following established conventions for bicyclic heterocyclic nomenclature [25].

The systematic naming incorporates several key elements: the "oxazolo" prefix denotes the five-membered ring containing oxygen and nitrogen heteroatoms, while "azepin" refers to the seven-membered nitrogen-containing ring [9] [11]. The suffix "-4-ium" indicates the quaternary ammonium character with the positive charge localized at the nitrogen atom in position 4 of the fused system [19].

Alternative nomenclature variations documented in chemical databases include 3,5,6,7,8,9-hexahydro-2H- [1] [3]oxazolo[3,2-a]azepin-4-ium tetrafluoroborate, which explicitly indicates the heteroatom positions within the oxazole ring [21]. The tetrafluoroborate portion follows standard anion nomenclature as borate(1-), tetrafluoro- [13].

Structural Features of the Oxazolo-azepine Ring System

The oxazolo-azepine bicyclic system represents a unique structural motif characterized by the fusion of a five-membered oxazole ring with a seven-membered azepine ring [6] [7]. This fused arrangement creates a rigid molecular framework that influences both the chemical reactivity and conformational preferences of the compound [7] [28].

The oxazole component contributes a five-membered heterocycle containing both oxygen and nitrogen heteroatoms at the 1,3-positions [31]. This ring system provides structural stability through its aromatic character in the unsaturated form, though in the hexahydro derivative, the ring adopts a saturated envelope or half-chair conformation [28]. The oxygen atom serves as a bridging element between the two ring systems, creating the characteristic fused architecture [6].

The azepine ring constitutes a seven-membered nitrogen heterocycle that exhibits significant conformational flexibility compared to smaller ring systems [33] [36]. Seven-membered rings typically adopt boat or chair-like conformations to minimize ring strain, with the specific geometry influenced by substitution patterns and fusion constraints [15] [33]. In the quaternized form, the nitrogen atom bears a formal positive charge, which affects both the electronic distribution and conformational preferences of the ring system [1] [7].

Structural FeatureCharacteristic
Ring Fusion Pattern[3,2-a] connectivity [25]
Saturation LevelHexahydro (fully saturated) [19]
Heteroatom CountTwo (nitrogen and oxygen) [6]
Ring StrainModerate due to seven-membered ring [15]
Conformational FlexibilityHigh for azepine component [33]

The bicyclic fusion creates a conformationally constrained system where the oxazole ring restricts the flexibility of the azepine component [7] [28]. This constraint influences the overall molecular geometry and affects properties such as basicity, nucleophilicity, and steric accessibility [12] [27]. The specific fusion pattern at positions 3,2-a creates a particular spatial arrangement that distinguishes this system from other possible oxazolo-azepine isomers [1] [2].

Structural analysis reveals that the fused ring system adopts preferential conformations that minimize both angle strain and torsional strain [28]. The hexahydro nature indicates complete saturation of all double bonds, resulting in a fully saturated bicyclic framework with enhanced conformational mobility compared to unsaturated analogs [24] [28].

Tetrafluoroborate Counterion Characteristics

The tetrafluoroborate anion (BF₄⁻) serves as the counterion in this quaternary ammonium salt, providing charge neutralization for the positively charged oxazolo-azepine cation [5] [13]. This anion exhibits tetrahedral geometry with boron as the central atom surrounded by four fluorine atoms in a regular tetrahedral arrangement [34]. The tetrafluoroborate ion possesses a molecular weight of 86.804 daltons and maintains perfect tetrahedral symmetry with bond angles of approximately 109.5 degrees [13] [34].

The tetrafluoroborate anion is classified as a weakly coordinating anion due to its chemical inertness and limited tendency to form strong interactions with cationic species [5] [14]. This characteristic makes it particularly suitable as a counterion for quaternary ammonium salts, as it minimizes interference with the chemical behavior of the organic cation [14] [16]. The fluorine atoms distribute the negative charge effectively across the tetrahedral framework, reducing the nucleophilicity and basicity of the anion [5].

The geometric parameters of the tetrafluoroborate ion include boron-fluorine bond lengths of approximately 1.40 Ångströms and fluorine-boron-fluorine bond angles of 109.5 degrees, consistent with ideal tetrahedral geometry [34]. The anion exhibits high electronegativity due to the presence of four fluorine atoms, which contributes to its chemical stability and resistance to hydrolysis under normal conditions [5] [14].

PropertyValue
Molecular GeometryTetrahedral [34]
Bond Angles109.5° [34]
Coordination BehaviorWeakly coordinating [5] [14]
Hydrolysis SensitivityLow [5]
Charge DistributionDelocalized over four fluorine atoms [5]

The tetrafluoroborate anion demonstrates excellent solubility characteristics in both aqueous and organic solvents, contributing to the overall solubility profile of the salt [16]. Its weakly coordinating nature ensures minimal impact on the reactivity and properties of the oxazolo-azepine cation, making it an ideal counterion for studies of cationic reactivity [14] [30]. The anion's stability under various reaction conditions makes it particularly valuable in synthetic applications where anion interference must be minimized [5] [26].

Dates

Last modified: 04-14-2024

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